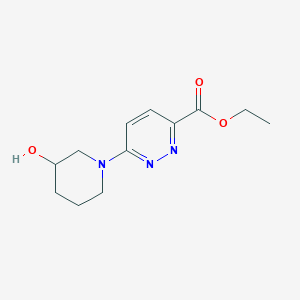

6-(3-Hidroxipiperidin-1-il)piridazina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is a chemical compound. It is related to pyridazine compounds, which have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate. This intermediate is then reacted directly without purification. The intermediate is allowed to react with ammonium hydroxide at 70 °C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation and reaction with ammonium hydroxide . The specific reactions for Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate are not provided in the search results.Mecanismo De Acción

The mechanism of action of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is not yet fully understood. However, it is believed that the compound acts as a catalyst for chemical reactions by forming a complex with the reactants. This complex is believed to facilitate the reaction by providing a favorable environment for the reactants to interact. Additionally, Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has been found to be an effective drug delivery agent due to its ability to form complexes with drugs, which allows for the drugs to be efficiently transported to their target site.

Biochemical and Physiological Effects

The biochemical and physiological effects of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate are not yet fully understood. However, it is believed that the compound has the potential to act as an anti-inflammatory agent. Additionally, it has been found to have the potential to inhibit the growth of certain types of cancer cells. Further research is needed to fully understand the biochemical and physiological effects of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate in lab experiments include its low cost, its ease of synthesis, and its ability to act as a catalyst for a variety of chemical reactions. Additionally, Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has been found to be an effective drug delivery agent, which makes it an attractive option for drug delivery applications. However, there are some limitations to using Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate in lab experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is not yet fully understood, which can limit its usefulness in certain research applications.

Direcciones Futuras

For research into Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate include further exploration of its potential as a catalyst for chemical reactions and as a drug delivery agent. Additionally, further research is needed to explore the biochemical and physiological effects of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate, as well as its potential to be used as an anti-inflammatory agent. Additionally, further research is needed to explore the potential of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate to be used as a therapeutic agent for a variety of diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore the potential of Ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate to be used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de piridazina, incluido el 6-(3-Hidroxipiperidin-1-il)piridazina-3-carboxilato de etilo, han demostrado poseer una amplia gama de actividades farmacológicas, una de las cuales es la acción antimicrobiana. Estos compuestos pueden estructurarse para dirigirse a vías microbianas específicas, lo que podría conducir al desarrollo de nuevos antibióticos que sean efectivos contra cepas bacterianas resistentes .

Efectos Antidepresivos y Anxiolíticos

La estructura del compuesto le permite interactuar con los receptores del sistema nervioso central, lo que puede conducir a posibles aplicaciones como antidepresivos o ansiolíticos. La investigación sobre los derivados de piridazina ha indicado su utilidad en la modulación de los sistemas de neurotransmisores involucrados en los trastornos del estado de ánimo y la ansiedad .

Terapéutica Cardiovascular

Algunos derivados de piridazina se han desarrollado como agentes inotrópicos positivos para el tratamiento de la insuficiencia cardíaca congestiva (ICC). Los análogos estructurales del this compound podrían explorarse para obtener beneficios cardiovasculares similares .

Aplicaciones Antiinflamatorias y Analgésicas

Las propiedades antiinflamatorias y analgésicas de los derivados de piridazina los convierten en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor. Su capacidad para modular las vías inflamatorias se puede aprovechar para tratar diversas afecciones inflamatorias crónicas .

Propiedades Anticancerígenas

Los compuestos de piridazina han mostrado ser prometedores en la investigación contra el cáncer debido a su capacidad para interferir con la proliferación celular. La estructura única del this compound se puede utilizar para diseñar nuevos agentes anticancerígenos dirigidos a líneas celulares cancerosas específicas .

Actividad Antidiabética

La investigación ha indicado que los derivados de piridazina pueden desempeñar un papel en el manejo de la diabetes. Se pueden utilizar para desarrollar nuevos agentes terapéuticos que regulan los niveles de glucosa en sangre o mejoran la sensibilidad a la insulina .

Efectos Neuroprotectores

Los efectos neuroprotectores de los derivados de piridazina son un área de interés, particularmente en la prevención y el tratamiento de enfermedades neurodegenerativas. La capacidad del compuesto para modular las vías de supervivencia neuronal podría conducir a nuevos tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Aplicaciones Agroquímicas

Más allá de los productos farmacéuticos, los derivados de piridazina también son conocidos por sus propiedades agroquímicas. Se pueden formular en herbicidas y pesticidas, proporcionando una base química para controlar las malezas y las plagas en entornos agrícolas .

Propiedades

IUPAC Name |

ethyl 6-(3-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-12(17)10-5-6-11(14-13-10)15-7-3-4-9(16)8-15/h5-6,9,16H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYIZCKCMQLZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

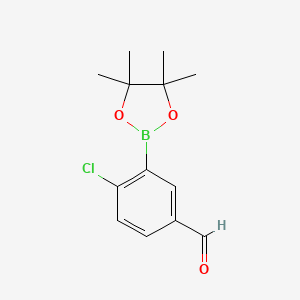

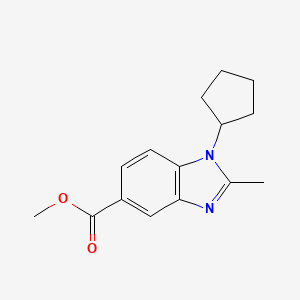

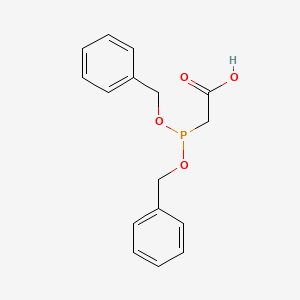

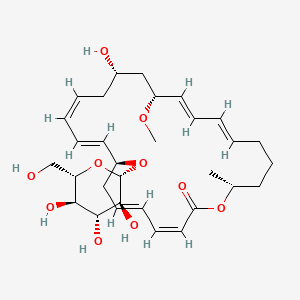

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)